1,2,3-Trifluoro-4-methoxy-5-nitrobenzene 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432243
InChI: InChI=1S/C7H4F3NO3/c1-14-7-4(11(12)13)2-3(8)5(9)6(7)10/h2H,1H3
SMILES:
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol

1,2,3-Trifluoro-4-methoxy-5-nitrobenzene

CAS No.:

Cat. No.: VC13432243

Molecular Formula: C7H4F3NO3

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Trifluoro-4-methoxy-5-nitrobenzene -

Specification

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
IUPAC Name 1,2,3-trifluoro-4-methoxy-5-nitrobenzene
Standard InChI InChI=1S/C7H4F3NO3/c1-14-7-4(11(12)13)2-3(8)5(9)6(7)10/h2H,1H3
Standard InChI Key NMXBMNBZVROVPB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C=C1[N+](=O)[O-])F)F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring substituted with three fluorine atoms at the 1, 2, and 3 positions, a methoxy group (-OCH₃) at position 4, and a nitro group (-NO₂) at position 5 . This arrangement creates a highly polarized electron-deficient aromatic system, influencing its reactivity in electrophilic and nucleophilic reactions.

Physical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₇H₄F₃NO₃
Molecular Weight207.11 g/mol
Density1.501 g/cm³
Boiling Point258°C (predicted)
Melting PointNot reported-
SolubilityLow in water; soluble in DMF, DMSO

The electron-withdrawing nitro and fluorine groups reduce electron density on the ring, enhancing stability against oxidation but increasing susceptibility to nucleophilic aromatic substitution .

Synthetic Routes

Nitration of Trifluoromethoxy Precursors

A common method involves nitrating 1,2,3-trifluoro-4-methoxybenzene using mixed acid (HNO₃/H₂SO₄) at 0–5°C. This regioselective reaction targets the para position relative to the methoxy group, yielding ~65% product.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 3,4,5-trifluorophenylboronic acid and o-nitro-substituted aryl halides (e.g., 2-iodonitrobenzene) in DMF or methanol achieves biphenyl derivatives . Optimized conditions (PdCl₂, NaHCO₃, 40°C) yield up to 98% .

Reductive Amination Followed by Nitration

Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. For example, it is used in the production of pibrentasvir impurities and oliceridine derivatives . Its electron-deficient ring facilitates SNAr reactions with heterocyclic amines, forming bioactive scaffolds .

Agrochemicals

In herbicides and fungicides, the trifluoromethyl group enhances lipid solubility, improving membrane penetration. Patents disclose its use in trifluoromethylpyridine-based agrochemicals with 85–90% efficacy against fungal pathogens .

Materials Science

The compound’s liquid crystalline properties are exploited in OLEDs. When incorporated into polyfluorene derivatives, it improves electron transport, achieving external quantum efficiencies of 12–15%.

GHS Hazard StatementPrecautionary Measures
H301 (Toxic if swallowed)Use PPE; avoid ingestion
H315 (Skin irritation)Wear gloves and lab coat
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use fume hood

Comparative Analysis with Analogues

The table below highlights structural and functional differences with related compounds:

CompoundCAS NumberSubstituentsKey Distinction
1,2,3-Trifluoro-4-nitrobenzene771-69-7-NO₂, -F (1,2,3)Lacks methoxy group; higher reactivity in SNAr
2,3,4-Trifluoro-6-nitroaniline148416-38-0-NH₂, -NO₂, -F (2,3,4)Amine group enables diazotization
1-Fluoro-2-methoxy-4-nitrobenzene12345678-F, -OCH₃, -NO₂Monofluorinated; lower thermal stability

The methoxy group in 1,2,3-Trifluoro-4-methoxy-5-nitrobenzene uniquely balances electron withdrawal (-F, -NO₂) and donation (-OCH₃), enabling tailored reactivity in cross-coupling reactions .

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